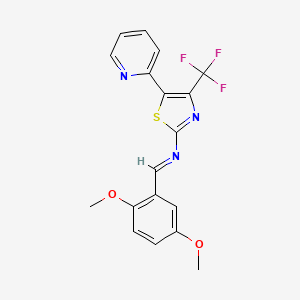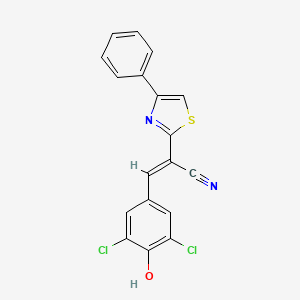![molecular formula C20H28N2O B6022726 N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, GABA, which is an inhibitory neurotransmitter that plays a critical role in the central nervous system.
Mecanismo De Acción
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can produce a calming effect and reduce the symptoms of addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and a known pharmacological profile. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, research could be conducted to investigate the long-term effects of this compound on the brain and its potential for addiction.
Métodos De Síntesis
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide is synthesized by the reaction of 1-cyclopentene-1-carboxylic acid with 1-(3-phenylpropyl)piperidine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. Studies have shown that this compound can effectively inhibit the activity of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(18-11-4-5-12-18)21-19-13-7-15-22(16-19)14-6-10-17-8-2-1-3-9-17/h1-3,8-9,11,19H,4-7,10,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNXNXEKGKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)

![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)


![2-methoxyethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B6022715.png)

![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)